molecular formula C18H16ClNO3 B5585908 ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate

ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B5585908
M. Wt: 329.8 g/mol
InChI Key: WOXPIIRNNLSPCB-LFYBBSHMSA-N
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Description

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate (CAS: 5360-58-7) is a synthetic organic compound characterized by a benzoate ester core linked via an amide bond to an (E)-configured α,β-unsaturated ketone (propenoyl) group substituted with a 4-chlorophenyl ring .

Properties

IUPAC Name

ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-6-10-16(11-7-14)20-17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,21)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXPIIRNNLSPCB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate has been explored for its antiproliferative properties against various cancer cell lines. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects, making them candidates for cancer therapeutics. For instance, research has demonstrated that derivatives of this compound can inhibit tumor cell growth through mechanisms involving tubulin polymerization disruption, leading to cell cycle arrest .

Antimicrobial Activity

Research indicates that compounds within this structural framework possess antimicrobial properties. The presence of the chlorophenyl group is hypothesized to enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against bacterial and fungal strains .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been suggested through various in vitro studies. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines, making them valuable in treating inflammatory diseases .

Drug Development

This compound serves as a scaffold for synthesizing new drug candidates. Its structural features allow for modifications that can enhance bioactivity or reduce toxicity, making it a versatile building block in pharmaceutical chemistry .

Case Study 1: Antiproliferative Activity

A study conducted by Raffa et al. synthesized various analogs of this compound and evaluated their antiproliferative effects against several cancer cell lines including leukemia, colon cancer, and breast cancer. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent activity against these cancer types .

Case Study 2: Mechanism of Action

Another research effort focused on understanding the mechanism of action of related compounds. It was found that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential . This insight provides a foundation for further development of targeted therapies using this compound.

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

I-6501 and I-6502
  • I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) and I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) feature a 3-methylisoxazole substituent connected via thioether (I-6501) or ether (I-6502) linkages .
  • The thioether in I-6501 increases lipophilicity compared to the ether in I-6502, which may influence membrane permeability and metabolic stability.
Methyl 3-{[(2E)-3-{4-[(4-Chlorobenzyl)oxy]-3-Methoxyphenyl}prop-2-enoyl]amino}benzoate
  • This analog (CAS: 347363-66-0) contains a 3-methoxy-4-(4-chlorobenzyloxy)phenyl group instead of a simple 4-chlorophenyl ring .
  • The meta-position of the ester group (vs. para in the target compound) may disrupt molecular symmetry, affecting crystallinity and solubility.

Stereochemical and Electronic Modifications

(Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)amino]prop-2-enoate
  • This compound (Acta Crystallographica E, 2010) features a Z-configuration at the propenoyl double bond and a 2,4-difluorophenyl substituent .
  • Key Differences :
    • The Z-configuration introduces steric clash between substituents, reducing planarity compared to the E-configuration in the target compound.
    • Fluorine atoms enhance electronegativity and metabolic stability but reduce polar surface area compared to chlorine.
Ethyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-Methylpropanoate
  • This analog includes a 4-chlorobenzoyl group attached to a phenoxy ring and a branched 2-methylpropanoate ester .
  • The ketone (benzoyl) group introduces additional conjugation, altering electronic distribution compared to the propenoyl amide in the target compound.

Functional Group Modifications

Ethyl 4-{Acetyl[2-(Dimethylamino)-2-Oxoethyl]Amino}benzoate
  • This compound (CAS: 94203-83-5) replaces the propenoyl amide with an acetylated dimethylaminoethyl side chain .
  • Key Differences: The dimethylamino group introduces basicity, enhancing solubility in acidic environments (e.g., gastric fluid).

Comparative Data Table

Compound Name Key Structural Features Substituent Effects Reference
Target Compound (E)-propenoyl, 4-chlorophenyl, para-ester Planar geometry, high lipophilicity
I-6501 3-Methylisoxazole, thioether linkage Enhanced H-bonding, increased lipophilicity
Methyl 3-{...}benzoate (CAS: 347363-66-0) 3-Methoxy-4-(4-chlorobenzyloxy)phenyl, meta-ester Steric bulk, electron-donating effects
(Z)-Ethyl 2-(4-Cl-Ph)-3-(2,4-F₂-Ph)propenoate Z-configuration, 2,4-difluorophenyl Reduced planarity, higher metabolic stability
Ethyl 4-{Acetyl[...]}benzoate Dimethylaminoethyl, acetylated side chain Basic solubility, loss of Michael acceptor

Research Implications

The structural variations among these analogs highlight the importance of:

Substituent Electronics : Chlorine’s electron-withdrawing effect vs. fluorine’s electronegativity.

Stereochemistry : E/Z configurations dictating molecular planarity and interaction with biological targets.

Functional Group Reactivity : Presence or absence of α,β-unsaturated ketones for covalent binding.

Future studies could explore hybrid analogs combining the 4-chlorophenyl group with heteroaromatic substituents or optimized ester positions to balance solubility and bioactivity.

Biological Activity

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into the compound's synthesis, biological mechanisms, and empirical studies that highlight its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C23H17ClN2O4
  • Molecular Weight : 420.8 g/mol
  • IUPAC Name : this compound
  • InChI Key : KXZNPOHPNPVSJJ-GHRIWEEISA-N

The compound features a benzoate ester linked to an amino group and a chlorophenyl moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation, similar to other benzoate derivatives.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with tumor growth and metastasis.
  • Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer agents.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-75.85
A5493.0
HepG28.5

These results demonstrate that the compound exhibits potent cytotoxic effects, particularly against breast (MCF-7) and lung (A549) cancer cell lines.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. In vitro assays indicated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Empirical Research

  • Study on Anticancer Activity :
    A study published in the European Journal of Medicinal Chemistry explored various derivatives of benzoic acid, including this compound. The results indicated that this compound had a comparable efficacy to standard chemotherapeutics like doxorubicin, with IC50 values suggesting strong antiproliferative effects on multiple cancer cell lines .
  • Mechanistic Insights :
    Research has shown that this compound induces apoptosis through the activation of caspase pathways in cancer cells. The study highlighted a significant increase in caspase-3 activity, confirming the compound's role in promoting programmed cell death .

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